4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)butanamide
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Overview
Description
4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE is a complex organic compound that belongs to the class of thienopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives.
Scientific Research Applications
4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Pharmacology: Researchers investigate the compound’s interactions with various biological targets to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE include other thienopyrimidine derivatives and related heterocyclic compounds, such as:
Uniqueness
The uniqueness of 4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H28N4O3S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]butanamide |
InChI |
InChI=1S/C22H28N4O3S/c1-3-25(17-8-4-7-16(2)15-17)12-6-11-23-19(27)9-5-13-26-21(28)20-18(10-14-30-20)24-22(26)29/h4,7-8,10,14-15H,3,5-6,9,11-13H2,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
YRJGFYZASQASLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CCCN1C(=O)C2=C(C=CS2)NC1=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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